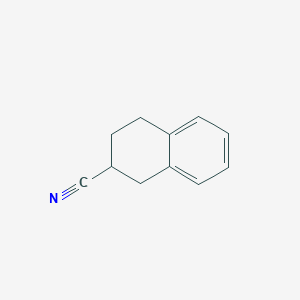

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCJTPCHIGSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462915 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-33-3 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Nitrogen Deletion and Diels–Alder Strategy

A recent synthetic approach reported by Zang et al. (2024) involves a novel nitrogen deletion strategy combined with Diels–Alder cycloaddition to access substituted tetralins, including 1,2,3,4-tetrahydronaphthalene-2-carbonitrile derivatives. The key steps include:

- Starting from isoindoline precursors,

- Employing an anomeric amide as a nitrogen deletion reagent,

- Reacting with dienophiles under controlled conditions.

This method yields this compound (compound 6g) as a light yellow solid with a moderate isolated yield of 32% after purification by automated column chromatography (0–10% ethyl acetate in hexane).

Characterization data for this compound include:

| Characterization Technique | Data (δ, ppm) or Value |

|---|---|

| ^1H NMR (400 MHz, CDCl3) | 7.22–7.04 (m, 4H), 3.20–2.95 (m, 4H), 2.86 (m, 1H), 2.21 (m, 1H), 2.08 (m, 1H) |

| ^13C{^1H} NMR (101 MHz) | 134.6, 132.4, 129.2, 129.1, 126.81, 126.4, 122.2, 32.4, 27.1, 26.4, 25.6 |

| GCMS (EI) | M+ at 157.1 (calculated and found) |

This approach is notable for its innovative use of nitrogen deletion to construct the tetrahydronaphthalene core with a nitrile substituent.

Multicomponent Reaction Route to 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Another related compound, 1-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile, is synthesized via multicomponent reactions involving:

- Tetralone derivatives,

- Aldehydes,

- Malononitrile,

- Ammonium acetate under reflux conditions.

This method typically proceeds through a Knoevenagel condensation followed by cyclization and amination steps, providing a straightforward and efficient route to amino-carbonitrile substituted tetrahydronaphthalenes.

Industrial scale synthesis often involves catalytic hydrogenation of naphthalene derivatives using nickel catalysts under elevated pressure and temperature to achieve partial hydrogenation of the aromatic ring, followed by functional group transformations to introduce the nitrile group at position 2.

Visible Light Photocatalysis for Tetrahydronaphthalene Derivatives

A patented method (CN108794308A) describes a mild and environmentally friendly visible light photocatalysis approach for synthesizing 1,2,3,4-tetrahydronaphthalene compounds, which can be adapted for nitrile-substituted derivatives. The process involves:

- Reacting styrene derivatives with olefin compounds in the presence of a visible light catalyst (e.g., mesitylene-substituted acridinium salt),

- Using a co-catalyst such as diphenyl disulfide,

- Conducting the reaction in anhydrous dichloroethane under blue LED irradiation at room temperature.

This method allows for high yields (up to 77%) and good diastereoselectivity (dr ~1:1) in forming substituted tetrahydronaphthalene frameworks, which can be further functionalized to introduce nitrile groups at desired positions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Yield/Selectivity | Conditions | Notes |

|---|---|---|---|---|

| Nitrogen Deletion/Diels–Alder (Zang et al.) | Innovative nitrogen deletion, Diels–Alder cycloaddition | Moderate (32%) | Column chromatography purification | Novel synthetic strategy, moderate yield |

| Multicomponent Reaction (Tetralone + aldehydes + malononitrile + ammonium acetate) | One-pot synthesis, reflux conditions | Variable, scalable | Reflux with ammonium acetate | Efficient for amino-carbonitrile derivatives |

| Catalytic Hydrogenation + Functionalization | Industrially scalable, catalytic hydrogenation | High (industrial scale) | High pressure, nickel catalyst | Classical approach for partial hydrogenation |

| Visible Light Photocatalysis (Patent CN108794308A) | Mild conditions, visible light catalysis | High (up to 77%) | Room temp, blue LED, DCE solvent | Environmentally friendly, good diastereoselectivity |

Research Findings and Notes

- The nitrogen deletion/Diels–Alder approach provides a novel synthetic route but currently shows moderate yields, indicating room for optimization.

- Multicomponent reactions offer simplicity and versatility, especially for amino-substituted analogs, and are well-suited for laboratory-scale synthesis.

- Visible light photocatalysis enables synthesis under mild conditions with good yields and selectivity, representing a green chemistry advancement for tetrahydronaphthalene derivatives.

- Catalytic hydrogenation remains a cornerstone for industrial preparation, especially when combined with subsequent functional group transformations to install the nitrile group at position 2.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have been shown to act as selective agonists for the melanocortin-4 receptor (MC4R), which is implicated in energy homeostasis and obesity regulation. Research indicates that analogs of this compound exhibit potent activity in modulating MC4R pathways .

Case Study: Melanocortin-4 Receptor Agonists

- Objective : To evaluate the efficacy of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs.

- Findings : These compounds demonstrated significant agonistic activity at MC4R, suggesting therapeutic potential in obesity treatment .

Chemical Synthesis

THN-CN serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of new materials and chemicals.

Synthesis Pathways

- Intermediate for Biocides : THN-CN is a precursor for carbaryl (1-naphthyl-N-methylcarbamate), a widely used pesticide. The production of carbaryl has seen fluctuations based on market demand and environmental regulations .

- Solvent in Organic Reactions : The compound is utilized as a solvent due to its ability to dissolve various organic substances including fats and waxes. This property is critical in processes like coal liquefaction where it acts as a hydrogen-carrying solvent .

Material Science

In material science, 1,2,3,4-Tetrahydronaphthalene derivatives are explored for their properties in producing advanced materials.

Applications in Coatings and Polymers

- Use in Paints and Waxes : THN-CN is incorporated into formulations for paints and coatings due to its solvent properties and ability to enhance product performance .

- Thermal Transfer Fluids : It is also noted for its application as a heat transfer fluid in various industrial processes .

The environmental impact of 1,2,3,4-tetrahydronaphthalene derivatives is an important area of study. While the compound itself has low acute toxicity, its use as an industrial solvent raises concerns about potential exposure and ecological effects.

Risk Management

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can interact with biological macromolecules. Additionally, the partially hydrogenated naphthalene ring can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 1-Carbonitrile vs. 2-Carbonitrile

The positional isomer 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (THN-1-CN) (CAS 56536-96-0) differs only in the nitrile group's position. Key distinctions include:

- Synthetic Challenges : THN-1-CN is reported as an impurity in pharmaceutical APIs like tetryzoline hydrochloride, necessitating stringent purification protocols .

- Reactivity : The 1-position nitrile may exhibit distinct electronic effects due to proximity to the aliphatic ring, altering nucleophilic substitution or hydrolysis kinetics compared to THN-2-CN.

- Physicochemical Properties : While direct data for THN-2-CN are sparse, THN-1-CN derivatives (e.g., 4-aryl-substituted analogs) show yields >85% in synthesis, suggesting comparable stability .

Functionalized Derivatives

Hydroxy and Oxo Derivatives

- 4-Hydroxy-1-oxo-THN-2-CN (): Incorporates a ketone and hydroxyl group, leading to a 72:28 diastereomeric mixture. This highlights stereochemical complexities absent in THN-2-CN, impacting purification and bioactivity .

- 1-Oxo-THN-1-CN : The ketone group increases polarity, likely reducing volatility compared to THN-2-CN.

Amino Derivatives

- 2-Amino-THN-2-CN Hydrochloride (CAS 162098-82-0): The amino group introduces basicity (pKa ~8–10), enhancing water solubility as a hydrochloride salt (molecular weight 208.69 g/mol) . This contrasts with THN-2-CN's neutral nitrile, which is less soluble in aqueous media.

Substituent Variations

Methoxy-Substituted Analogs

Tetrahydroisoquinoline-1-carbonitriles with methoxyphenyl groups (e.g., 2-(4-methoxyphenyl)- derivatives) demonstrate how electron-donating substituents modulate electronic properties. These compounds exhibit distinct NMR shifts (e.g., δ 3.8 ppm for methoxy protons) and IR peaks (~2250 cm⁻¹ for -CN) compared to THN-2-CN .

Industrial By-Products

Core Structure Variations

Tetrahydroisoquinoline Derivatives

Compounds like 2-phenyl-THIQ-1-carbonitrile replace the tetralin backbone with a tetrahydroisoquinoline core, introducing a basic nitrogen atom.

Comparative Data Table

| Compound Name | CAS Number | Key Features | Synthesis Yield (%) | Notable Properties | References |

|---|---|---|---|---|---|

| THN-2-CN | - | Nitrile at 2-position; hybrid aromatic-aliphatic | - | Potential pharmaceutical intermediate | [1, 6] |

| THN-1-CN (Impurity A) | 56536-96-0 | Nitrile at 1-position; API impurity | - | Requires HPLC purification | [6, 12] |

| 4-Hydroxy-1-oxo-THN-2-CN | - | Diastereomeric mixture (72:28) | - | High polarity; stereochemical complexity | [2] |

| 2-Amino-THN-2-CN Hydrochloride | 162098-82-0 | Basic amino group; hydrochloride salt | - | Water-soluble; MW 208.69 g/mol | [13, 16] |

| 4-(1-Cyanoethyl)-THN-1-CN | - | Industrial by-product; dual nitriles | - | Detected in plastics; potential irritant | [3] |

| 2-(4-Methoxyphenyl)-THIQ-1-carbonitrile | - | Methoxy-substituted isoquinoline | 80–90 | IR: 2250 cm⁻¹ (CN); δ 3.8 ppm (OCH₃) | [4] |

Key Findings

Positional Isomerism : THN-1-CN and THN-2-CN exhibit divergent applications; the former is a regulated impurity, while the latter is a synthetic target .

Functional Group Impact: Amino and hydroxy derivatives enhance solubility but introduce stereochemical or purification challenges .

Industrial Relevance : Multi-nitrile analogs are critical as extractables in plastics, necessitating rigorous safety profiling .

Structural Flexibility: Core modifications (e.g., tetrahydroisoquinoline) expand utility in medicinal chemistry .

Biologische Aktivität

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile (THN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THN, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene core with a carbonitrile substituent at the 2-position. Its chemical formula is , and it has a molecular weight of approximately 185.23 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Antimicrobial Properties

Research has indicated that THN exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that THN can inhibit the growth of bacteria and fungi. For instance:

- Bacterial Inhibition : THN demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

- Fungal Activity : It also showed antifungal properties against Candida albicans, with MIC values around 75 µg/mL.

These findings suggest that THN could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

THN has been studied for its anticancer effects on various cancer cell lines. Notable findings include:

- Cell Line Studies : In assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, THN exhibited cytotoxic effects with IC50 values of approximately 30 µM for MCF-7 and 25 µM for A549 cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a chemotherapeutic agent.

The biological activity of THN is attributed to its interaction with specific molecular targets within cells:

- Reactive Intermediates : The nitrile group can participate in nucleophilic addition reactions, forming intermediates that interact with biological macromolecules.

- Metabolic Transformations : The partially hydrogenated naphthalene ring undergoes metabolic transformations that may lead to the formation of reactive intermediates capable of exerting biological effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, THN was tested against multi-drug resistant bacterial strains. The results indicated that THN not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Case Study 2: Cancer Cell Line Testing

A research article published in Cancer Letters detailed experiments where THN was administered to MCF-7 breast cancer cells. The study found that treatment with THN resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Toxicity Profile

The acute toxicity of THN has been assessed in animal models. The oral LD50 was determined to be approximately 2860 mg/kg in male rats, indicating relatively low toxicity levels. This safety profile is crucial for considering THN's potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclization reactions or functional group transformations. For example, cyano group introduction via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using pyridine or acetonitrile as solvents). Optimization includes varying temperatures (80–120°C), catalysts (e.g., Pd(dppf)Cl₂), and stoichiometric ratios to improve yield and purity . Purification may require recrystallization or column chromatography, with purity verified via HPLC or GC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and ring saturation. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ~183.1 g/mol). Gas chromatography (GC) with non-polar columns (e.g., HP-1) and isothermal conditions (100°C) resolves structural analogs . Infrared (IR) spectroscopy detects cyano (~2200 cm⁻¹) and aromatic C-H stretches .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodology : Store under inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability tests via accelerated degradation studies (e.g., exposure to light, heat, or humidity) with periodic HPLC/GC monitoring . Use stabilizers like antioxidants (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for 1,2,3,4-Tetrahydronaphthalene derivatives?

- Methodology : Cross-validate data using calorimetry (e.g., bomb calorimetry for ΔfH°) and computational methods (DFT or MD simulations). Compare results with structurally similar compounds (e.g., Tetralin, ΔfH°gas = 30.0 kJ/mol ). Address discrepancies by standardizing experimental conditions (e.g., pressure, solvent) .

Q. How can in vitro toxicity studies be designed to assess bioactivity while minimizing confounding factors?

- Methodology : Follow ATSDR guidelines for naphthalene derivatives: use human cell lines (e.g., HepG2) and animal models (rodents) with dose-response assays. Include controls for metabolic activation (e.g., S9 liver fractions). Validate biomarkers (e.g., CYP450 activity) via LC-MS/MS . Address cytotoxicity thresholds using MTT assays and ROS detection kits .

Q. What advanced analytical approaches differentiate positional isomers or degradation byproducts of this compound?

- Methodology : High-resolution LC-MS/MS with C18 columns and gradient elution separates isomers. Tandem MS (MS/MS) fragments ions for structural elucidation. Pair with computational tools (e.g., COSMOtherm) to predict retention indices . For degradation products, employ GC×GC-TOF/MS for volatile byproducts .

Q. How can researchers reconcile conflicting data on the compound’s environmental persistence and bioaccumulation potential?

- Methodology : Conduct OECD 301/302 biodegradation tests under varied conditions (aerobic/anaerobic). Measure log Kow values experimentally (e.g., shake-flask method) rather than relying on computational predictions. Compare with structurally analogous compounds (e.g., 2,7-Dimethyltetralin log P ~3.5 ) .

Methodological Notes

- Synthesis Optimization : Prioritize solvent selection (e.g., DMF for polar intermediates) and catalyst recycling to reduce costs .

- Data Reproducibility : Use certified reference materials (e.g., 1,3-Dimethylnaphthalene standards) for instrument calibration .

- Toxicity Screening : Follow ATSDR’s peer-review protocol for non-English studies, including translation of critical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.